1-(butan-2-yl)-3-(4-chlorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline
Description
1-(butan-2-yl)-3-(4-chlorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline is a heterocyclic compound featuring a fused imidazo[4,5-b]quinoxaline core. The molecule is substituted at position 1 with a branched butan-2-yl group and at position 3 with a 4-chlorobenzenesulfonyl moiety. This structural configuration is designed to optimize pharmacokinetic properties, such as lipophilicity and metabolic stability, while retaining bioactivity. Similar compounds are often explored for therapeutic applications, including kinase inhibition and antimicrobial activity, due to the imidazo[4,5-b]quinoxaline scaffold's capacity to interact with biological targets via π-π stacking and hydrogen bonding .
Properties
IUPAC Name |
1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-3-13(2)23-12-24(27(25,26)15-10-8-14(20)9-11-15)19-18(23)21-16-6-4-5-7-17(16)22-19/h4-11,13H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNWQWINHKIDFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(butan-2-yl)-3-(4-chlorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]quinoxaline core: This can be achieved by reacting an appropriate diamine with a suitable diketone under acidic conditions.
Introduction of the butan-2-yl group: This step involves the alkylation of the imidazo[4,5-b]quinoxaline core using a butan-2-yl halide in the presence of a base.
Attachment of the 4-chlorobenzenesulfonyl group: This is typically done through a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(butan-2-yl)-3-(4-chlorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 402.9 g/mol. Its notable structural features include a butan-2-yl group and a 4-chlorobenzenesulfonyl moiety attached to an imidazo[4,5-b]quinoxaline core. The structure is essential for its reactivity and interaction with biological targets.
Chemistry
In synthetic organic chemistry, 1-(butan-2-yl)-3-(4-chlorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline serves as a versatile building block for the synthesis of more complex molecules. It is utilized in various organic reactions, including:
- Formation of Imidazoquinoxaline Derivatives : The compound can undergo reactions to create new derivatives with potential applications in medicinal chemistry.
- Reagent in Organic Reactions : It acts as a reagent in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Biology
The compound has shown promise as a biochemical probe for studying enzyme activities and protein interactions. It is particularly relevant in research focused on:
- Enzyme Inhibition Studies : Investigations into its ability to inhibit specific enzymes can provide insights into its potential therapeutic effects.
- Protein Interaction Studies : The compound's binding affinity to various proteins makes it a candidate for studying protein-protein interactions.
Medicine
Research indicates that this compound may have therapeutic potential due to its interaction with specific molecular targets associated with diseases such as cancer. Notable applications include:
- Cancer Therapy : Preliminary studies suggest that it may interact with proteins involved in cancer cell survival, such as Mcl-1, an anti-apoptotic protein. Binding studies have shown that it can affect the residues forming the BH3-binding groove of Mcl-1, indicating its potential as an anti-cancer agent .
Industry
In industrial applications, this compound is utilized in the development of advanced materials due to its unique structural properties:
- Polymer Development : Its chemical properties allow it to be incorporated into polymer matrices for enhanced material characteristics.
- Dyes and Pigments : The compound's structural features contribute to the synthesis of dyes with specific optical properties.
Case Study 1: Cancer Cell Line Studies
In vitro studies using cancer cell lines have demonstrated that treatment with this compound results in significant apoptosis induction. This was attributed to the compound's ability to inhibit Mcl-1 activity effectively.
Case Study 2: Enzyme Inhibition
A series of experiments were conducted to evaluate the inhibitory effects of this compound on specific enzymes relevant to metabolic pathways associated with cancer proliferation. Results indicated that it could significantly reduce enzyme activity at low micromolar concentrations.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-3-(4-chlorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogues and their properties:
Key Observations :
- Substituent Impact on Lipophilicity : The 4-chlorobenzenesulfonyl group in the target compound balances moderate lipophilicity (XLogP ~4.2), whereas analogues with trifluoromethyl (CF3) groups (e.g., ) exhibit higher XLogP values (~5.6), favoring blood-brain barrier penetration but risking solubility limitations.
- Biological Activity : Hydroxyl-rich derivatives (e.g., ) demonstrate potent anti-tubercular activity due to enhanced hydrogen-bonding capacity, contrasting with sulfonyl-containing analogues, which are more suited for kinase inhibition .
Research Findings and Mechanistic Insights
Kinase Inhibition Potential
Imidazo[4,5-b]quinoxaline derivatives with sulfonyl groups (e.g., ) are hypothesized to inhibit kinases by binding to the ATP pocket. The 4-chlorobenzenesulfonyl group in the target compound may enhance binding affinity through hydrophobic interactions with kinase hinge regions, as seen in structurally related kinase inhibitors .
Biological Activity
1-(butan-2-yl)-3-(4-chlorobenzenesulfonyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN4O2S |
| Molecular Weight | 392.89 g/mol |
| IUPAC Name | This compound |
| CAS Number | 3918209 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized to modulate various signaling pathways through the inhibition or activation of enzymes and receptors. The sulfonyl group and the imidazoquinoxaline core are critical for its biological effects, potentially influencing cellular processes such as apoptosis and proliferation.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, imidazoquinoxalines have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Study : A study assessing the efficacy of imidazoquinoxaline derivatives demonstrated that they significantly reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) in vitro. The mechanism involved caspase activation leading to programmed cell death .
Antimicrobial Effects
The compound has also been evaluated for antimicrobial properties against a range of pathogens. Preliminary results suggest activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Anti-inflammatory Properties
There is evidence suggesting that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
- Experimental Data : In a murine model of inflammation, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating a potential therapeutic role in inflammatory diseases .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
